

# Stachyose Hydrate: A Technical Guide to its Functional Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | Stachyose hydrate |           |  |  |
| Cat. No.:            | B1142088          | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Stachyose hydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with considerable potential for improving human health. As a member of the raffinose family of oligosaccharides, it resists digestion in the upper gastrointestinal tract, reaching the colon intact where it exerts its beneficial effects primarily as a prebiotic. This technical guide provides an in-depth overview of the current scientific understanding of stachyose hydrate, focusing on its prebiotic activity, impact on gut microbiota and their metabolites, and its immunomodulatory and gut barrier-enhancing properties. Detailed experimental protocols and quantitative data are presented to support its efficacy and mechanism of action. Furthermore, this guide explores the molecular signaling pathways influenced by stachyose, offering a foundation for future research and development in the functional food and pharmaceutical industries.

### Introduction

Stachyose is a tetrasaccharide composed of two  $\alpha$ -D-galactose units, one  $\alpha$ -D-glucose unit, and one  $\beta$ -D-fructose unit[1]. Found in various plants, including soybeans and Chinese artichoke (Stachys tuberifera), **stachyose hydrate** is the hydrated form of this oligosaccharide[2]. Its limited digestion by human enzymes allows it to function as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli[3]. This targeted fermentation is central to its health-promoting



effects, which include modulation of the gut microbiome, production of beneficial metabolites, and enhancement of intestinal barrier function[3]. This guide will delve into the scientific evidence supporting the use of **stachyose hydrate** as a functional food ingredient, providing researchers and drug development professionals with a comprehensive resource.

## **Physicochemical Properties**

**Stachyose hydrate** is a white, crystalline powder with a mildly sweet taste, approximately 28% as sweet as sucrose on a weight basis[1]. It is highly soluble in water and possesses a low caloric value, ranging from 1.5 to 2.4 kcal/g[1]. Its stability under various processing conditions makes it a versatile ingredient in a wide range of food and beverage applications[2].

# Data Presentation: Quantitative Effects of Stachyose Hydrate

The following tables summarize the key quantitative data from preclinical and in vitro studies on **stachyose hydrate**.

Table 1: Prebiotic Effects of Stachyose on Gut Microbiota Composition



| Study Type               | Model                                               | Stachyose<br>Concentrati<br>on/Dose | Duration | Key<br>Findings                                                                                                                                                                                                                                                       | Reference |
|--------------------------|-----------------------------------------------------|-------------------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In vitro<br>fermentation | Human fecal<br>microbiota<br>from obese<br>children | Not specified                       | 24 hours | Increased:Bifi dobacterium (from 6.15% to 55.08%), Faecalibacter ium (from 0.49% to 2.56%). Decreased:E scherichia-Shigella (from 49.11% to 13.21%), Parabacteroi des (from 1.06% to 0.24%), Eggerthella (from 0.64% to 0.03%), Flavonifractor (from 0.78% to 0.05%). | [2]       |
| In vitro<br>fermentation | Human fecal<br>microbiota                           | 0.2%, 0.4%,<br>0.8%                 | 24 hours | Increased:Bifi dobacteria, Faecalibacter ium, Lactobacillus, Prevotella. Decreased:B acteroides, Escherichia- Shigella.                                                                                                                                               | [4]       |



| In vivo                 | DSS-induced colitis mice | Not specified | Not specified | Increased:Ak kermansia (from 0.004% to 0.102% relative abundance), Lactobacillus (from 0.175% to 0.355% relative abundance). Decreased:E scherichia- Shigella (from 0.175% to 0.036% relative abundance in DSS + stachyose group vs. DSS group). | [5] |
|-------------------------|--------------------------|---------------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Human<br>clinical trial | Healthy<br>adults        | 5 g/day       | 14 days       | Increased: Fecal bifidobacteria and lactobacilli. Decreased: Fecal Clostridium perfringens.                                                                                                                                                      | [1] |

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production



| Study Type               | Model                                               | Stachyose<br>Concentrati<br>on/Dose | Duration      | Key<br>Findings                                                                                      | Reference |
|--------------------------|-----------------------------------------------------|-------------------------------------|---------------|------------------------------------------------------------------------------------------------------|-----------|
| In vitro<br>fermentation | Human fecal<br>microbiota<br>from obese<br>children | Not specified                       | 24 hours      | Increased: Acetate. Decreased: Propionate, Isovalerate.                                              | [2]       |
| In vitro<br>fermentation | Human fecal<br>microbiota                           | 0.2%, 0.4%,<br>0.8%                 | 24 hours      | Increased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid. | [4]       |
| In vivo                  | High-fat diet-<br>fed mice                          | 400 mg/kg                           | Not specified | Increased:<br>Fecal<br>butanoic acid.                                                                | [6]       |

Table 3: Antioxidant Properties of Stachys Species Extracts



| Assay                      | Plant Extract                   | IC50 Value (μg/mL) | Reference |
|----------------------------|---------------------------------|--------------------|-----------|
| DPPH Radical<br>Scavenging | Stachys anisochila              | 17.90              | [3]       |
| DPPH Radical<br>Scavenging | Stachys beckeana                | 20.90              | [3]       |
| DPPH Radical<br>Scavenging | Stachys alpina ssp.<br>dinarica | 26.14              | [3]       |
| DPPH Radical<br>Scavenging | L-Ascorbic Acid<br>(Standard)   | 4.09               | [3]       |

Note: Data represents the antioxidant activity of methanol extracts from different Stachys species, not purified **stachyose hydrate**. The antioxidant activity is attributed mainly to the polyphenolic content of the extracts.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

# In Vitro Fermentation of Stachyose with Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring changes in microbial composition and SCFA production.

#### Methodology:

- Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS, pH 7.0)[4].
- Fermentation Medium: A basal fermentation medium (e.g., YCFA medium) is prepared. Stachyose is added as the sole carbon source at desired concentrations (e.g., 0.2%, 0.4%, 0.8%)[4]. A control group with no added carbon source is also included.



- Inoculation and Fermentation: The fecal slurry is inoculated into the fermentation medium at a 1% (v/v) concentration under anaerobic conditions (e.g., in an anaerobic workstation)[4].
   The cultures are incubated at 37°C for a specified period (e.g., 24 hours).
- Sample Analysis:
  - Microbiota Composition: Bacterial DNA is extracted from the fermentation broth. 16S rRNA gene sequencing is performed to analyze the changes in the relative abundance of different bacterial genera[4].
  - SCFA Analysis: The fermentation broth is centrifuged, and the supernatant is analyzed for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas chromatography (GC)
     [4].

# Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the anti-inflammatory effects of stachyose in an in vivo model of colitis.

#### Methodology:

- Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
- Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days[7][8][9]. Control mice receive regular drinking water.
- Stachyose Treatment: Mice in the treatment group receive stachyose daily by oral gavage at a specified dose (e.g., 400 mg/kg body weight) during and sometimes after the DSS administration period[6].
- Assessment of Colitis Severity:
  - Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily and scored to calculate the DAI.
  - Colon Length: At the end of the experiment, mice are euthanized, and the colon length is measured (inflammation leads to colon shortening).



- Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.
- Cytokine Analysis: Blood serum and colon tissue homogenates are analyzed for the levels
  of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines
  using ELISA[10].

### 16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To characterize the composition of the gut microbiota.

#### Methodology:

- DNA Extraction: Total bacterial DNA is extracted from fecal or colonic content samples using a commercial DNA isolation kit.
- PCR Amplification: The hypervariable regions (e.g., V3-V4 or V4) of the 16S rRNA gene are amplified by PCR using universal primers[11][12].
- Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq)[11].
- Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic classifications using a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different treatment groups.

## **Mandatory Visualization: Signaling Pathways**

This section provides diagrams of key signaling pathways modulated by **stachyose hydrate**.





Click to download full resolution via product page

Caption: Interaction of stachyose hydrate with the gut microbiota.





Click to download full resolution via product page

Caption: Stachyose inhibits the TLR4/NF-κB inflammatory pathway.





Click to download full resolution via product page

Caption: Stachyose enhances intestinal barrier function via tight junctions.

## **Safety and Regulatory Status**

Stachyose is a component of galactooligosaccharides (GOS), which have a history of safe use in foods and infant formulas. The U.S. Food and Drug Administration (FDA) has received and responded with no questions to several Generally Recognized as Safe (GRAS) notices for GOS, indicating their safety for intended uses in various food products[1][7][8][13]. Toxicological studies on stachyose have not shown any adverse effects.



#### Conclusion

Stachyose hydrate exhibits significant potential as a functional food ingredient. Its well-documented prebiotic effects, including the selective promotion of beneficial gut bacteria and the production of health-promoting SCFAs, contribute to its ability to modulate the gut microbiome and improve intestinal health. Furthermore, emerging evidence on its anti-inflammatory and gut barrier-enhancing properties, mediated through pathways such as the inhibition of TLR4/NF-kB signaling and the upregulation of tight junction proteins, highlights its therapeutic potential. The favorable safety profile of stachyose further supports its incorporation into a variety of food and beverage products aimed at promoting digestive wellness and overall health. Further clinical research is warranted to fully elucidate its benefits in human populations and to establish optimal dosage for specific health outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scbt.com [scbt.com]
- 2. Antioxidant activity of four endemic Stachys taxa PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Zonulin, regulation of tight junctions, and autoimmune diseases | Semantic Scholar [semanticscholar.org]
- 6. Stachyose hydrate, from stachys tuberifera, ≥98% (CAS 54261-98-2) | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cctime.com [cctime.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. GRAS Notices [hfpappexternal.fda.gov]
- 11. DSpace [archive.hshsl.umaryland.edu]



- 12. Recently Published GRAS Notices and FDA Letters | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- To cite this document: BenchChem. [Stachyose Hydrate: A Technical Guide to its Functional Food Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142088#stachyose-hydrate-s-potential-as-a-functional-food-ingredient]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com